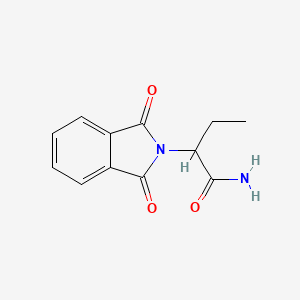![molecular formula C24H26O5 B12003148 [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate CAS No. 331460-14-1](/img/structure/B12003148.png)
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with octanoic acid. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with a catalyst like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-hydroxyphenyl)-4-oxochromen-3-yl octanoate.
Reduction: 2-(4-methoxyphenyl)-4-hydroxychromen-3-yl octanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in in vitro studies for scavenging free radicals and inhibiting inflammatory pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells through various mechanisms makes it a candidate for further drug development .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific optical properties. Its chromen-4-one structure allows for the design of materials with unique light-absorbing and emitting characteristics .
Mechanism of Action
The mechanism of action of [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate involves its interaction with cellular targets such as enzymes and receptors. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. The compound also modulates signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate stands out due to its unique ester linkage with octanoic acid, which may enhance its lipophilicity and cellular uptake. This structural feature potentially contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
331460-14-1 |
|---|---|
Molecular Formula |
C24H26O5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate |
InChI |
InChI=1S/C24H26O5/c1-3-4-5-6-7-12-21(25)29-24-22(26)19-10-8-9-11-20(19)28-23(24)17-13-15-18(27-2)16-14-17/h8-11,13-16H,3-7,12H2,1-2H3 |
InChI Key |
APXABDIAUQXESB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


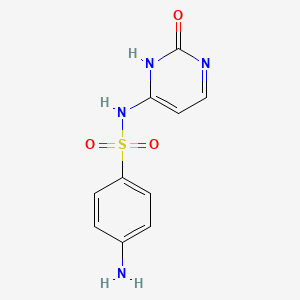
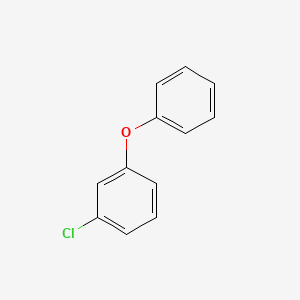
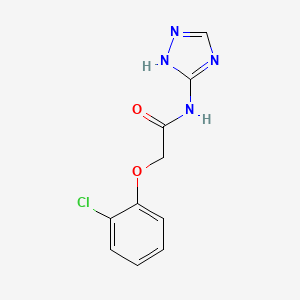
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
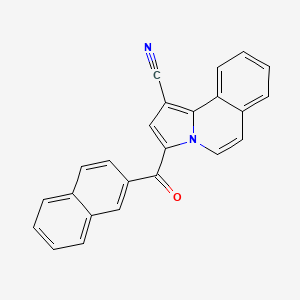
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)
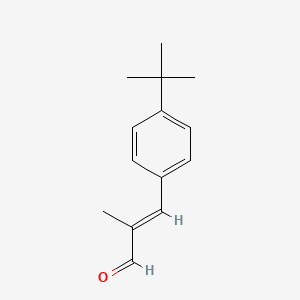
![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
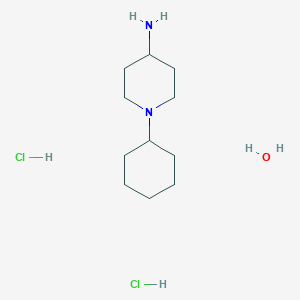
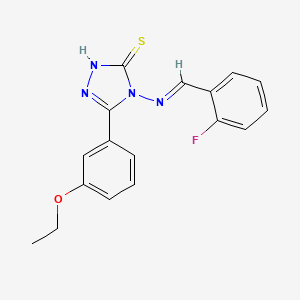
![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)
